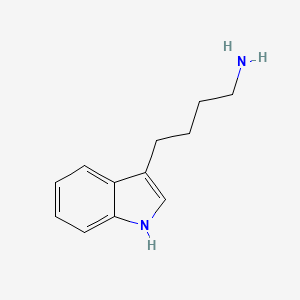

4-(1H-indol-3-yl)butan-1-amine

Description

Properties

IUPAC Name |

4-(1H-indol-3-yl)butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c13-8-4-3-5-10-9-14-12-7-2-1-6-11(10)12/h1-2,6-7,9,14H,3-5,8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQBGZWAALHNBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 1h Indol 3 Yl Butan 1 Amine and Its Analogues

Established Synthetic Pathways for 4-(1H-indol-3-yl)butan-1-amine

The construction of 4-(1H-indol-3-yl)butan-1-amine can be achieved through several well-established synthetic routes. These methods primarily involve the strategic introduction and modification of a four-carbon amine-terminated side chain at the C3 position of the indole (B1671886) nucleus.

Alkylation Reactions of the Indole Nucleus

Direct alkylation of the indole nucleus at the C3 position serves as a straightforward approach to introduce the carbon framework of the butanamine side chain. This typically involves the reaction of an indole salt, such as indolylmagnesium iodide, with a suitable four-carbon electrophile.

One common strategy is the reaction of indole with a 4-halobutanenitrile, such as 4-chlorobutanenitrile. The resulting 4-(1H-indol-3-yl)butanenitrile can then be reduced to the target primary amine, 4-(1H-indol-3-yl)butan-1-amine, using a reducing agent like lithium aluminum hydride (LiAlH₄).

Alternatively, N-protected 4-halobutylamines can be employed as alkylating agents. For instance, reacting the indole anion with N-(4-chlorobutyl)phthalimide, followed by deprotection of the phthalimide (B116566) group using hydrazine (B178648) (the Ing-Manske procedure), affords the desired product. orientjchem.orgnih.govresearchgate.netnih.gov This method, known as the Gabriel synthesis, is a classic and effective way to introduce a primary amine. orientjchem.orgnih.govresearchgate.netnih.gov

| Alkylating Agent | Subsequent Reaction | Product |

| 4-Halobutanenitrile | Reduction of nitrile | 4-(1H-indol-3-yl)butan-1-amine |

| N-(4-Halobutyl)phthalimide | Hydrazinolysis | 4-(1H-indol-3-yl)butan-1-amine |

Approaches for Butanamine Side Chain Introduction

A prevalent and efficient method for introducing the butanamine side chain involves the modification of a pre-existing four-carbon chain at the C3 position of indole. A key starting material for this approach is indole-3-butyric acid.

Indole-3-butyric acid can be converted to its corresponding amide, 4-(1H-indol-3-yl)butanamide, through activation with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) followed by treatment with ammonia (B1221849). chemicalbook.com Subsequent reduction of the amide functional group, typically with a powerful reducing agent such as lithium aluminum hydride, yields 4-(1H-indol-3-yl)butan-1-amine.

Another strategy involves the reductive amination of 4-(1H-indol-3-yl)butanal. organic-chemistry.orgresearchgate.netorganic-chemistry.org This aldehyde can be synthesized from indole-3-butyric acid via reduction of its corresponding ester or acid chloride. The reductive amination process involves the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the primary amine. Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride. organic-chemistry.orgresearchgate.netorganic-chemistry.org

| Starting Material | Key Intermediate | Final Step |

| Indole-3-butyric acid | 4-(1H-indol-3-yl)butanamide | Amide Reduction |

| Indole-3-butyric acid | 4-(1H-indol-3-yl)butanal | Reductive Amination |

Multi-step Convergent Synthetic Strategies

One such strategy involves the Friedel-Crafts acylation of indole with succinic anhydride. nih.govstanford.edu This reaction, typically catalyzed by a Lewis acid like aluminum chloride, introduces a 4-oxo-4-(1H-indol-3-yl)butanoic acid moiety at the C3 position. The keto group can then be reduced to a methylene (B1212753) group via methods like the Wolff-Kishner or Clemmensen reduction. The resulting indole-3-butyric acid can then be converted to the target amine as described in the previous section.

Another convergent approach could involve the reaction of an indole Grignard reagent with a protected 4-aminobutyl electrophile. For example, the reaction of indolylmagnesium bromide with N-Boc-4-chlorobutylamine would directly form the N-protected precursor of the target compound, which can then be deprotected under acidic conditions.

Synthesis of Structurally Related Indole-Containing Compounds

The synthesis of analogues of 4-(1H-indol-3-yl)butan-1-amine often relies on classical indole ring formation reactions that allow for the incorporation of diverse substituents and side chains from the outset.

Fischer Indole Synthesis and Pictet–Spengler Reaction in Indole Precursor Generation

The Fischer indole synthesis is a powerful and versatile method for constructing the indole nucleus from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgminia.edu.egalfa-chemistry.combyjus.comnih.gov To synthesize precursors for 4-(1H-indol-3-yl)butan-1-amine analogues, a ketone containing a protected or masked amino group in the side chain can be utilized. For example, the reaction of phenylhydrazine with 6-amino-2-hexanone (with the amino group appropriately protected) would lead to an indole with a 4-aminobutyl side chain at the C2 position. Further functional group manipulation could then be performed as needed.

The Pictet-Spengler reaction is another cornerstone of indole alkaloid synthesis, involving the condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone followed by cyclization. chemeurope.comnih.govwikipedia.orgclockss.orgnih.gov While this reaction typically leads to tetrahydro-β-carbolines, it can be adapted to generate precursors for side-chain modified indoles. For instance, reacting tryptamine with an aldehyde containing additional functional groups allows for the introduction of complexity that can be later elaborated.

| Reaction | Reactants | Product Type |

| Fischer Indole Synthesis | Phenylhydrazine, Ketone with protected amine | Indole with side chain at C2/C3 |

| Pictet-Spengler Reaction | Tryptamine, Aldehyde | Tetrahydro-β-carboline |

Vilsmeier-Haack Formylation and Analogous Ketone Synthesis

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings, including indoles, at the C3 position. organic-chemistry.orgwikipedia.orgjk-sci.comsemanticscholar.orgyoutube.com This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). The resulting indole-3-carboxaldehyde (B46971) is a versatile intermediate that can be used to extend the side chain. For example, a Wittig reaction or a Knoevenagel condensation with the aldehyde can be employed to introduce additional carbon atoms, which can then be further modified to create the butanamine side chain.

Analogous to formylation, Friedel-Crafts acylation allows for the introduction of a ketone functionality at the C3 position of indole. nih.govstanford.edu For instance, acylation with butyryl chloride would yield 1-(1H-indol-3-yl)butan-1-one. This ketone can then be subjected to reductive amination to introduce the amine functionality at the C1 position of the side chain, or the carbonyl group can be reduced to a methylene group to form the alkyl side chain, which can then be functionalized at the terminal position.

Derivatization from Indole-Substituted Chalcones and Propenones

Indole-substituted chalcones, or more broadly, 1,3-diarylpropenones, serve as versatile precursors for the synthesis of various heterocyclic compounds and functionalized indole derivatives. nih.govnih.gov The synthesis of these chalcones is commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an appropriate indole-3-carboxaldehyde and an aryl ketone. nih.govasianpubs.org For instance, the condensation of substituted indole-3-carboxaldehydes with various acetophenones yields the corresponding indole-chalcone hybrids. nih.govacs.org

These α,β-unsaturated ketone systems are key intermediates. The propenone backbone is highly reactive and can undergo a variety of transformations to introduce the butanamine side chain. Potential synthetic pathways to convert the chalcone (B49325) structure to a 4-(1H-indol-3-yl)butan-1-amine scaffold include:

Michael Addition followed by Reduction: A nucleophile can be added to the β-position of the propenone system, followed by the reduction of the ketone to an alcohol and subsequent conversion to an amine.

Reductive Amination: The ketone functionality can be converted into an amine via reductive amination, while the double bond is simultaneously or sequentially reduced.

The reactivity of the chalcone framework makes it a valuable synthon for building the desired saturated side chain, offering multiple avenues for derivatization.

Functionalization and Derivatization Strategies for Research Purposes

The 4-(1H-indol-3-yl)butan-1-amine scaffold possesses multiple reactive sites, including the indole ring and the primary amine of the side chain, allowing for extensive functionalization.

Chemical Modification of the Indole Moiety

The indole nucleus is an electron-rich heterocycle, making it susceptible to electrophilic substitution. bhu.ac.in While the C-3 position is the most reactive site, it is already substituted in this scaffold. bhu.ac.in Therefore, modifications often target other positions:

N-H Functionalization: The nitrogen atom of the indole ring can be deprotonated by a strong base and subsequently alkylated or acylated. bhu.ac.in N-protection is often a necessary step in multi-step syntheses to prevent unwanted side reactions. nih.gov

Substitution on the Benzene (B151609) Ring: Electrophilic substitution can occur at the C-5 position under certain acidic conditions, especially if the pyrrole (B145914) ring is deactivated by protonation at C-3. bhu.ac.in

Substitution at C-2: While less favored than C-3, functionalization at the C-2 position is also possible, often requiring specific synthetic methods.

These modifications allow for the fine-tuning of the electronic and steric properties of the indole core.

Modifications at the Butanamine Side Chain

The primary amine group on the butanamine side chain is a key site for derivatization, enabling the introduction of a wide array of functional groups through well-established amine chemistry.

N-Acylation: The amine can react with acyl chlorides or anhydrides to form amides. The corresponding 4-(1H-indol-3-yl)butanamide has been synthesized from indole-3-butyric acid using 1,1'-carbonyldiimidazole followed by treatment with ammonia. chemicalbook.com

N-Alkylation: Reaction with alkyl halides can yield secondary or tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases), which can serve as intermediates for further transformations.

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides.

These modifications are crucial for exploring structure-activity relationships in various research contexts.

| Reaction Type | Reagent | Product Functional Group | Reference |

|---|---|---|---|

| N-Acylation | 1,1'-Carbonyldiimidazole, Ammonia | Amide (-CONH₂) | chemicalbook.com |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary/Tertiary Amine | General Amine Chemistry |

| Schiff Base Formation | Aldehyde/Ketone (e.g., Benzaldehyde) | Imine (-N=CH-Ph) | General Amine Chemistry |

| Sulfonamide Formation | Sulfonyl Chloride (e.g., TsCl) | Sulfonamide (-NHSO₂R) | General Amine Chemistry |

Formation of Complex Heterocyclic Systems via Cyclization

The indole scaffold can be elaborated to form more complex heterocyclic systems. Indole-chalcones, as key intermediates, are particularly useful for this purpose.

Pyrazolines: The reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives is a classic method for synthesizing pyrazolines. nih.gov Indole-chalcones can thus be cyclized with hydrazine or substituted hydrazines to yield indole-substituted pyrazoline derivatives. nih.gov

Pyrimidines: Indole derivatives can be used to construct pyrimidine (B1678525) rings. For example, 3-cyanoacetyl indoles undergo cyclocondensation with aryl aldehydes and urea (B33335) to form tetrahydropyrimidine (B8763341) derivatives. nih.gov

Oxadiazoles (B1248032): Indole-containing oxadiazoles have been synthesized, demonstrating another avenue for heterocyclic construction from indole precursors. researchgate.net

These cyclization reactions significantly expand the chemical diversity accessible from the initial indole butanamine framework.

Chiral Synthesis and Stereoselective Approaches for Indole-Derived Butylamines

The development of stereoselective methods to synthesize chiral indole derivatives is a significant area of modern organic chemistry. For indole-derived butylamines, chirality can be introduced either at the side chain or by creating axial chirality.

Asymmetric Catalysis: The enantioselective Friedel-Crafts alkylation of indoles with various electrophiles, catalyzed by chiral Lewis acids or organocatalysts, is a powerful method for creating chiral centers at the C-3 position. mdpi.com

Asymmetric Dearomatization: Chiral phosphoric acid-catalyzed asymmetric dearomatization of indoles can produce chiral indolenines and fused indolines with high enantioselectivity. rsc.orgnih.gov These intermediates can then be converted into a variety of enantioenriched indole derivatives.

Chiral Auxiliaries: Employing chiral auxiliaries can guide the stereochemical outcome of reactions used to build or modify the side chain.

These advanced strategies provide access to optically pure indole-derived compounds, which are essential for stereospecific interaction studies.

Role of Key Intermediates in 4-(1H-indol-3-yl)butan-1-amine Synthesis and Related Scaffolds

The synthesis of complex indole structures often relies on the strategic use of key reactive intermediates.

Indolenines: Alkylideneindolenine intermediates are readily generated from 3-substituted indoles and serve as potent electrophiles. rsc.orgresearchgate.net These vinylogous imines can react with a wide range of nucleophiles, providing a straightforward method for synthesizing diverse functionalized indole derivatives. rsc.orgresearchgate.net Indolenines also appear as key intermediates in biosynthetic pathways and in classic reactions like the Fischer indole synthesis, for example, during the total synthesis of aspidospermine. rsc.org Chiral indolenines can be synthesized via asymmetric dearomatization reactions. rsc.org

Hydrazides and Hydrazones: Aryl hydrazones are the quintessential starting materials for the Fischer indole synthesis, one of the most widely used methods for constructing the indole ring itself. bhu.ac.innih.gov The reaction involves the acid-catalyzed cyclization of an arylhydrazone derived from a ketone or aldehyde. rsc.org Hydrazides are also valuable synthons in their own right. They are important intermediates for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles and oxadiazoles. mdpi.com For instance, indole hydrazide-hydrazones have been synthesized and evaluated for various research purposes. researchgate.net

| Intermediate | Formation | Role in Synthesis | Reference |

|---|---|---|---|

| Indolenine | Elimination from 3-substituted indoles; Fischer indole synthesis | Electrophile for nucleophilic addition; intermediate in cyclizations | rsc.orgresearchgate.netrsc.org |

| Hydrazide/Hydrazone | Reaction of hydrazines with carbonyls or carboxylic acid derivatives | Precursor for Fischer indole synthesis; synthon for heterocycles (e.g., pyrazoles) | rsc.orgnih.govmdpi.com |

Advanced Analytical Characterization of 4 1h Indol 3 Yl Butan 1 Amine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. By interacting with electromagnetic radiation, molecules yield unique spectra that serve as fingerprints, revealing intricate details about their atomic and molecular composition. For compounds like 4-(1H-indol-3-yl)butan-1-amine, a combination of NMR spectroscopy and mass spectrometry provides a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to generate detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR provides fundamental information about the types and numbers of protons and carbons in a molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it. Protons on the aromatic indole (B1671886) ring are expected to appear in the downfield region (typically 6.5-8.0 ppm), while protons on the aliphatic butyl chain will appear in the more upfield region (typically 1.0-3.0 ppm). The signal for the amine (-NH₂) protons can be broad and its chemical shift is variable.

¹³C NMR Spectroscopy: Carbon-13 NMR provides a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR (0-220 ppm), which often allows for the resolution of every carbon signal. Aromatic and indole carbons typically resonate in the downfield region (100-140 ppm), while aliphatic carbons resonate in the upfield region (10-60 ppm).

For Methyl 4-(1H-indol-3-yl)butanoate, the aliphatic carbons of the butyl chain appear at 24.46, 25.79, and 33.47 ppm. researchgate.net The indole carbons are observed at 111.80, 114.14, 118.59, 118.69, 121.30, 127.55, and 136.76 ppm. researchgate.net In the case of 4-(1H-indol-3-yl)butan-1-amine, the carbon attached to the amino group (C-δ) would be expected to shift to approximately 40-45 ppm, a typical value for a primary amine.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indole-NH | 10.78 (s) | - |

| Indole-Ar-H | 6.95-7.53 (m) | 111.80, 114.14, 118.59, 118.69, 121.30, 127.55 |

| Indole-C (quaternary) | - | 136.76 |

| α-CH₂ | 2.68 (t) | 24.46 |

| β-CH₂ | 1.95 (p) | 25.79 |

| γ-CH₂ | 2.35 (t) | 33.47 |

| OCH₃ | 3.58 (s) | 51.63 |

| C=O | - | 173.82 |

Two-dimensional (2D) NMR experiments provide correlation data that helps to piece together the molecular structure by showing which nuclei are coupled to each other.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, which typically means they are on adjacent carbon atoms. For 4-(1H-indol-3-yl)butan-1-amine, a COSY spectrum would be expected to show correlations between the protons of the butyl chain: H-α with H-β, H-β with H-γ, and H-γ with H-δ. It would also reveal couplings between the adjacent aromatic protons on the indole ring, helping to confirm their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is extremely useful for connecting different parts of a molecule. In the structure of 4-(1H-indol-3-yl)butan-1-amine, HMBC would be crucial for confirming the attachment of the butyl chain to the C3 position of the indole ring. One would expect to see a correlation between the α-protons of the butyl chain and the indole carbons C2 and C3a, as well as the indole C3.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through analysis of its fragmentation patterns, can give valuable structural information. It is often coupled with a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC).

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The sample is vaporized and separated based on its boiling point and interaction with the GC column before entering the mass spectrometer. While primary amines can sometimes be challenging to analyze by GC due to their polarity, derivatization can improve chromatographic performance.

For 4-(1H-indol-3-yl)butan-1-amine, the resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be key to confirming the structure. Expected fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino group is a common fragmentation for amines, which would result in a prominent ion.

Loss of ammonia (B1221849): The loss of an NH₃ molecule from the molecular ion.

Indole fragmentation: The indole ring is relatively stable, and a major fragment ion often corresponds to the indolemethyl cation (m/z 130), formed by benzylic cleavage. This is a characteristic fragment for 3-substituted indoles.

| Fragment Description | Predicted m/z |

|---|---|

| Molecular Ion [M]⁺ | 188 |

| Benzylic cleavage [M - C₃H₇N]⁺ | 130 |

| Alpha-cleavage [M - C₃H₇]⁺ | 145 |

| Loss of ammonia [M - NH₃]⁺ | 171 |

LC-MS/MS is a highly sensitive and specific technique ideal for analyzing compounds that are not easily vaporized, such as many amines. unb.br The compound is first separated by liquid chromatography and then ionized, typically using electrospray ionization (ESI), before entering the mass spectrometer.

In an LC-MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented to produce product ions. For 4-(1H-indol-3-yl)butan-1-amine, the protonated molecule ([C₁₂H₁₆N₂ + H]⁺) would have an m/z of 189. This precursor ion would then be fragmented in the collision cell. The resulting product ions would be characteristic of the molecule's structure, with the transition from the precursor ion to a specific, stable product ion (e.g., m/z 189 → 130) being used for highly selective quantification in complex mixtures. unb.brchemicalbook.com This technique offers excellent sensitivity and is a powerful tool for both qualitative and quantitative analysis. unb.br

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 4-(1H-indol-3-yl)butan-1-amine. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of the parent molecule and its fragments. Techniques such as gas chromatography-high resolution mass spectrometry (GC-HRMS) and ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) are frequently employed for the analysis of indole derivatives. nih.govresearchgate.net

In the analysis of 4-(1H-indol-3-yl)butan-1-amine, HRMS can distinguish its elemental formula (C12H16N2) from other isobaric compounds. Upon ionization, typically via electrospray ionization (ESI) for LC-MS, the protonated molecule [M+H]+ is observed. The high mass accuracy of the measurement allows for confident confirmation of the molecular formula. amazonaws.com Further structural information is obtained through tandem mass spectrometry (MS/MS) experiments, where the [M+H]+ ion is fragmented. The resulting product ion spectrum reveals characteristic fragmentation patterns for the tryptamine (B22526) scaffold. A key fragment often observed in tryptamine-like structures corresponds to the stable indolyl-methyl ion (m/z 130.0651 for C9H8N+), formed by the cleavage of the bond beta to the indole ring.

Table 1: Representative HRMS Data for 4-(1H-indol-3-yl)butan-1-amine

| Ion/Fragment | Elemental Formula | Theoretical m/z | Observed m/z (Example) | Mass Accuracy (ppm) |

|---|---|---|---|---|

| [M+H]+ | C12H17N2+ | 189.1386 | 189.1383 | -1.6 |

| [M-NH3+H]+ | C12H14+ | 158.1090 | 158.1088 | -1.3 |

| Indolyl-methyl ion | C9H8N+ | 130.0651 | 130.0649 | -1.5 |

| Indolyl-butyl ion | C12H14N+ | 172.1121 | 172.1118 | -1.7 |

Note: This interactive table provides examples of expected HRMS data. Actual observed m/z values may vary slightly depending on instrumentation and calibration.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy, FTIR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides critical information about the functional groups and bonding arrangements within 4-(1H-indol-3-yl)butan-1-amine. The infrared spectrum of an indole derivative is characterized by several distinct absorption bands corresponding to specific vibrational modes of the indole ring and the alkylamine side chain. montclair.edumontclair.edu

The indole N-H stretching vibration is a prominent feature, typically appearing as a sharp band in the region of 3400-3500 cm⁻¹. nih.gov Aromatic C-H stretching vibrations from the benzene (B151609) portion of the indole ring are observed just above 3000 cm⁻¹. The spectrum also contains characteristic bands for the C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region. montclair.edu The vibrations of the aliphatic side chain, including C-H stretching (around 2850-2950 cm⁻¹), CH₂ scissoring (around 1470 cm⁻¹), and C-N stretching, are also identifiable. The N-H bending vibration of the primary amine group typically appears in the 1590-1650 cm⁻¹ range. csic.es Comparing the experimental spectrum with theoretical calculations can aid in the precise assignment of these vibrational bands. nih.gov

Table 2: Characteristic FTIR Vibrational Frequencies for 4-(1H-indol-3-yl)butan-1-amine

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Indole NH | 3400 - 3500 | Medium-Sharp |

| N-H Stretch | Primary Amine (NH₂) | 3300 - 3400 (two bands) | Medium |

| Aromatic C-H Stretch | Indole Ring | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | Butyl Chain (CH₂) | 2850 - 2960 | Strong |

| N-H Bend (Scissoring) | Primary Amine (NH₂) | 1590 - 1650 | Medium-Strong |

| C=C Ring Stretch | Indole Ring | 1450 - 1600 | Medium-Strong |

| C-N Stretch | Amine | 1020 - 1250 | Medium |

| C-H Out-of-Plane Bend | Substituted Benzene | 740 - 760 | Strong |

Note: This interactive table summarizes key expected FTIR absorption bands. The exact position and intensity can be influenced by the sample state (e.g., solid, liquid) and intermolecular interactions.

X-ray Crystallography for Determination of Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. For 4-(1H-indol-3-yl)butan-1-amine, this technique can provide unequivocal proof of its molecular structure, including detailed information on bond lengths, bond angles, and torsional angles. mdpi.com Crystalline forms of related N-methyl tryptamine derivatives have been successfully characterized using this method. google.com

A single-crystal X-ray diffraction experiment involves irradiating a suitable crystal with X-rays and analyzing the resulting diffraction pattern. This analysis reveals the electron density distribution within the crystal, from which a model of the atomic arrangement in the unit cell is constructed. The data not only confirms the connectivity of the atoms but also describes the molecule's conformation and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. For instance, hydrogen bonds involving the indole N-H group and the primary amine's N-H groups are expected to be key features in the crystal lattice. If the compound is chiral and crystallized as a single enantiomer, X-ray crystallography can also determine its absolute configuration.

Table 3: Example Crystallographic Data for a Tryptamine Derivative

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/n |

| a, b, c (Å) | The dimensions of the unit cell. | a=16.55, b=7.20, c=12.26 |

| α, β, γ (°) | The angles of the unit cell. | α=90, β=99.76, γ=90 |

| Volume (ų) | The volume of the unit cell. | 1440.5 |

| Z | The number of molecules in the unit cell. | 4 |

| Density (calculated) (g/cm³) | The calculated density of the crystal. | 1.098 |

Note: This interactive table presents example crystallographic data based on a related structure to illustrate the type of information obtained from an X-ray diffraction study. researchgate.net Data for 4-(1H-indol-3-yl)butan-1-amine would require experimental determination.

Chromatographic Methodologies for Isolation and Purity Assessment in Research

Chromatographic techniques are paramount for the separation, isolation, and purity assessment of 4-(1H-indol-3-yl)butan-1-amine in research contexts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized methods. japsonline.com

Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of tryptamine derivatives. japsonline.com In a typical setup, a nonpolar stationary phase, such as C18 or C8, is used with a polar mobile phase. nih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or trifluoroacetic acid to improve peak shape and resolution by ensuring the amine is in its protonated form. proquest.com Detection is commonly achieved using a UV detector, as the indole ring possesses a strong chromophore with maximum absorbance around 280 nm. japsonline.com

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity analysis. researchgate.net Due to the polarity of the amine and indole N-H groups, derivatization may sometimes be employed to improve volatility and chromatographic performance, though analysis of the free base is also common. A common stationary phase for this class of compounds is a nonpolar 5% phenyl-methylpolysiloxane column. japsonline.com These chromatographic methods are essential for monitoring reaction progress, isolating the final product, and determining its purity by quantifying any present impurities.

Table 4: Common Chromatographic Conditions for Tryptamine Analysis

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|

| HPLC | C18 (e.g., LiChrospher® RP-18e) japsonline.com | Gradient of Acetonitrile/Methanol and aqueous buffer (e.g., 0.1% triethylammonium (B8662869) acetate) japsonline.com | UV (280 nm) japsonline.com |

| UHPLC | C18 (e.g., Acquity BEH C₁₈) nih.gov | Gradient of Methanol and aqueous ammonium (B1175870) formate (B1220265) nih.gov | Mass Spectrometry (MS) |

| GC | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS) japsonline.com | Helium | Mass Spectrometry (MS) |

Note: This interactive table provides a summary of typical starting conditions for the chromatographic analysis of tryptamine derivatives. Method optimization is generally required for specific applications.

Computational Chemistry and Molecular Modeling Approaches Applied to 4 1h Indol 3 Yl Butan 1 Amine

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. This method is crucial in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. The process involves sampling a vast number of conformations and orientations of the ligand within the binding site of a protein and scoring them based on their binding affinity.

For 4-(1H-indol-3-yl)butan-1-amine, the indolealkylamine structure suggests several potential biological targets, including serotonin (B10506) receptors, dopamine (B1211576) receptors, and enzymes like monoamine oxidase (MAO) or cytochrome P450 (CYP450). A molecular docking study would begin with the three-dimensional structures of these potential protein targets.

The docking procedure would place 4-(1H-indol-3-yl)butan-1-amine into the active site of a target protein, and a scoring function would estimate the binding free energy. The results would highlight the most stable binding pose and the specific molecular interactions stabilizing the complex. Key interactions for this molecule would likely include:

Hydrogen Bonding: The primary amine (-NH2) group and the indole (B1671886) N-H group can act as hydrogen bond donors, while the nitrogen atom of the indole ring can act as an acceptor.

Pi-Stacking and Hydrophobic Interactions: The aromatic indole ring is capable of forming strong π-π stacking or T-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the protein's active site. The butyl chain contributes to hydrophobic interactions.

Studies on other indole-based compounds have successfully used molecular docking to predict binding modes. For example, docking studies on novel heterocyclic scaffolds based on an indole moiety revealed key interactions with enzymes like UDP-N-acetylmuramate-l-alanine ligase, highlighting the importance of hydrogen bonds and pi-stacked interactions nih.gov. Similarly, docking has been used to identify potential bacterial and fungal molecular targets for indole derivatives, with binding scores correlating well with observed biological activity mdpi.com. These examples underscore the utility of docking in predicting the biological targets and interaction patterns for 4-(1H-indol-3-yl)butan-1-amine.

Table 1: Hypothetical Molecular Docking Results for 4-(1H-indol-3-yl)butan-1-amine with a Serotonin Receptor

| Parameter | Value/Description |

|---|---|

| Protein Target | Human 5-HT2A Receptor (Homology Model) |

| Docking Software | AutoDock Vina |

| Predicted Binding Affinity | -8.5 kcal/mol |

| Key Interacting Residues | Asp155, Ser242, Phe339, Trp336 |

| Types of Interactions | Hydrogen Bond: Amine group with Asp155.Hydrogen Bond: Indole N-H with Ser242.Pi-Stacking: Indole ring with Trp336.Hydrophobic: Butyl chain with Phe339. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By quantifying molecular properties (descriptors), QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

A QSAR study involving 4-(1H-indol-3-yl)butan-1-amine would require a dataset of structurally similar indolealkylamines with experimentally measured biological activity against a specific target. The process involves several key steps:

Dataset Collection: Gathering a series of indole derivatives with a range of biological activities.

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors (e.g., molecular shape, electrostatic fields).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (cross-validation) and external validation sets of compounds not used in model creation.

QSAR studies have been effectively applied to various indole derivatives. For instance, a 2D-QSAR model was developed for novel 1H-3-indolyl derivatives to predict their antioxidant activity, which helped in identifying the most promising candidates for synthesis and testing mdpi.com. In another study, a 3D-QSAR model for indole and isatin (B1672199) derivatives helped identify the key physicochemical features correlated with their Aβ anti-aggregating potency in the context of Alzheimer's disease mdpi.com. A 3D-QSAR study on phenethylamine (B48288) derivatives, which share structural similarities with indolealkylamines, successfully guided the rational design of a new, potent indolebutanoic acid derivative nih.gov. These studies demonstrate that a well-validated QSAR model could effectively predict the biological activity of new analogues of 4-(1H-indol-3-yl)butan-1-amine.

| Quantum Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. |

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand-protein interaction, the reality is highly dynamic. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the flexibility of molecules and the dynamic nature of their interactions over time.

Conformational Analysis aims to identify the stable low-energy three-dimensional arrangements (conformers) of a molecule. For a flexible molecule like 4-(1H-indol-3-yl)butan-1-amine, the butylamine (B146782) side chain can rotate around its single bonds, leading to numerous possible conformations. Understanding which conformations are energetically favorable is crucial, as the molecule must adopt a specific "bioactive" conformation to fit into a protein's binding site.

Molecular Dynamics (MD) Simulations provide a movie-like depiction of molecular motion by solving Newton's equations of motion for a system of atoms and molecules. mdpi.com An MD simulation of 4-(1H-indol-3-yl)butan-1-amine, either free in solution or bound to a protein target, can reveal:

The stability of a docking pose over time.

The role of water molecules in mediating ligand-protein interactions.

Conformational changes in both the ligand and the protein upon binding.

Calculation of binding free energies using methods like MM/PBSA or MM/GBSA.

MD simulations have become a standard tool in drug discovery to refine docking results and gain a deeper understanding of binding thermodynamics and kinetics. mdpi.comyoutube.com For indolealkylamines, MD simulations can clarify how the flexible side chain explores different conformations within the binding pocket and how its interactions with the receptor evolve over nanoseconds or microseconds.

Table 3: Key Dihedral Angles for Conformational Analysis of 4-(1H-indol-3-yl)butan-1-amine

| Dihedral Angle | Atoms Defining the Angle | Description of Rotation |

|---|---|---|

| τ1 | C2(indole)-C3(indole)-Cα-Cβ | Rotation of the butyl chain relative to the indole ring. |

| τ2 | C3(indole)-Cα-Cβ-Cγ | Rotation around the first C-C bond of the butyl chain. |

| τ3 | Cα-Cβ-Cγ-Cδ | Rotation around the second C-C bond of the butyl chain. |

Theoretical Insights into Chemical Reactivity and Transformation Pathways

Understanding the chemical reactivity of a molecule is essential for predicting its metabolic fate, potential toxicity, and chemical stability. Quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like 4-(1H-indol-3-yl)butan-1-amine.

DFT calculations can provide a wealth of information through various reactivity descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability. chemijournal.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). chemijournal.com For 4-(1H-indol-3-yl)butan-1-amine, the MEP would likely show negative potential around the indole ring's nitrogen and positive potential around the amine and indole N-H protons.

Global Reactivity Descriptors: Parameters like chemical hardness, softness, and electrophilicity index can be calculated from HOMO and LUMO energies to provide a quantitative measure of a molecule's reactivity and stability. core.ac.uk

These theoretical calculations can predict the most likely sites for metabolic reactions, such as oxidation by cytochrome P450 enzymes or deamination by monoamine oxidase. For instance, DFT studies on other indole derivatives have successfully identified reactive sites and explained their electronic properties and intramolecular interactions. chemijournal.comresearchgate.net Such an analysis for 4-(1H-indol-3-yl)butan-1-amine could predict its primary transformation pathways in a biological system, providing crucial information for drug development.

Table 4: Predicted Quantum Chemical Reactivity Descriptors for 4-(1H-indol-3-yl)butan-1-amine (DFT/B3LYP/6-31G)*

| Descriptor | Predicted Value (a.u.) | Interpretation |

|---|---|---|

| EHOMO | -0.195 | Indicates regions susceptible to electrophilic attack (electron donation). |

| ELUMO | 0.045 | Indicates regions susceptible to nucleophilic attack (electron acceptance). |

| HOMO-LUMO Gap (ΔE) | 0.240 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Chemical Hardness (η) | 0.120 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 0.088 | Quantifies the ability of the molecule to accept electrons. |

Broader Research Contexts and Translational Potential of 4 1h Indol 3 Yl Butan 1 Amine

Biosynthetic Origins and Natural Occurrence of Indoleamines in Biological Systems

Indoleamines are a class of compounds characterized by an indole (B1671886) ring and an amino group, which are biosynthesized across various life forms, including microbes, plants, and animals. Their production is a testament to the conserved and versatile role of the indole scaffold in biological processes.

Microbial and Plant Biosynthesis of Indole and its Derivatives

The biosynthesis of indole and its derivatives in both plants and microorganisms primarily originates from the essential amino acid L-tryptophan. nih.govresearchgate.netmdpi.com Tryptophan serves as the foundational molecule for a multitude of secondary metabolites, including the pharmacologically significant terpenoid indole alkaloids (TIAs) and various indoleamines. nih.govresearchgate.net

In microbes, tryptophan metabolism can lead to the synthesis of numerous indole compounds, such as indole-3-acetic acid (IAA), tryptamine (B22526), and indole-3-acetamide (B105759). nih.gov Bacteria possess several tryptophan-dependent pathways for IAA production, including the indole-3-pyruvate (IPyA) and indole-3-acetamide (IAM) pathways, which are crucial for plant-microbe interactions. nih.govoup.com Fungi are also prolific producers of complex indole alkaloids, utilizing tryptophan and its derivatives like tryptamine as building blocks. nih.gov

In plants, the synthesis of indoleamines is a critical branch of specialized metabolism. The primary pathway involves the decarboxylation of tryptophan by the enzyme tryptophan decarboxylase (TDC) to form tryptamine. nih.govoup.com Tryptamine then acts as a central precursor for a wide range of compounds, including the well-known phytohormones melatonin (B1676174) and serotonin (B10506). nih.govoup.com The synthesis of the principal plant auxin, indole-3-acetic acid (IAA), also heavily relies on tryptophan, proceeding through several pathways, with the indole-3-pyruvic acid (IPyA) route being predominant. wikipedia.orgfrontiersin.org

Table 1: Key Enzymes in Indoleamine Biosynthesis

| Enzyme | Precursor | Product | Biological System |

|---|---|---|---|

| Tryptophan Decarboxylase (TDC) | L-Tryptophan | Tryptamine | Plants |

| Tryptophan-2-monooxygenase (IaaM) | L-Tryptophan | Indole-3-acetamide (IAM) | Bacteria |

| IAM Hydrolase (IaaH) | Indole-3-acetamide (IAM) | Indole-3-acetic acid (IAA) | Bacteria |

| Tryptophan Aminotransferase | L-Tryptophan | Indole-3-pyruvic acid (IPyA) | Plants, Bacteria |

| IPyA Decarboxylase (IPDC) | Indole-3-pyruvic acid (IPyA) | Indole-3-acetaldehyde | Bacteria |

Role of Indole and Related Compounds in Plant Growth Regulation and Hormonal Pathways (e.g., Auxin, Cytokinin, Brassinosteroid)

Indole compounds are central to the regulation of plant growth and development, primarily through the action of auxins like indole-3-acetic acid (IAA) and its precursor, indole-3-butyric acid (IBA). nih.govoup.com Auxins are master regulators, influencing cell division, elongation, and differentiation, thereby controlling processes such as root and shoot development, organogenesis, and fruit development. wikipedia.orgclinisciences.comnih.gov IBA, for instance, is a key ingredient in many commercial products used to stimulate root formation in cuttings. clinisciences.compowergrown.comwikipedia.org

The function of these indole-based hormones is not isolated; they operate within a complex network of hormonal crosstalk. The interaction between auxins and other phytohormones like cytokinins and brassinosteroids is crucial for maintaining developmental balance.

Auxin-Brassinosteroid Crosstalk : Auxins and brassinosteroids (BRs), a class of steroid phytohormones, often act synergistically to promote plant growth, particularly stem and root elongation. frontiersin.org BRs can enhance auxin response, and conversely, auxin can induce the expression of genes involved in BR biosynthesis. nih.govresearchgate.net This interplay is vital for processes like vascular differentiation and responses to environmental stimuli. frontiersin.orgoup.comnih.gov

4-(1H-indol-3-yl)butan-1-amine as a Research Tool and Chemical Probe

The 4-(1H-indol-3-yl)butan-1-amine structure represents a valuable scaffold for developing chemical probes to investigate biological systems. Its indole core provides a framework for interacting with various biological targets, while the flexible butylamine (B146782) chain allows for modifications to tune affinity, selectivity, and function.

Applications in Investigating Indole-Based Pharmacophores

A pharmacophore is an abstract description of molecular features necessary for molecular recognition of a ligand by a biological macromolecule. The indole ring is a key pharmacophore in numerous approved drugs and clinical candidates. nih.govnih.govresearchgate.net Derivatives of 4-(1H-indol-3-yl)butan-1-amine are instrumental in probing the structure-activity relationships (SAR) of these indole-based pharmacophores. proceedings.science

For example, a study on a series of 1-[4-(indol-3-yl)butyl]-4-arylpiperazines, which are derivatives of the core indole butylamine structure, was conducted to identify highly selective and potent agonists for the serotonin 5-HT(1A) receptor. nih.gov By systematically modifying substituents on both the indole ring and the arylpiperazine moiety, researchers were able to develop compounds with nanomolar affinity and high selectivity over other receptors like the dopamine (B1211576) D(2) receptor. nih.gov Such studies are crucial for designing targeted therapeutics for mood disorders. nih.gov Similarly, other indolebutylamine derivatives have been designed and evaluated as selective ligands for the dopamine D3 receptor, demonstrating the versatility of this scaffold in neuropharmacology research. nih.gov

Utility in Exploring Novel Biological Pathways

Chemical probes based on the indole butylamine scaffold can be used to modulate the function of specific proteins, thereby helping to elucidate their roles in complex biological pathways. The wide range of biological activities associated with indole derivatives—from anticancer to antimicrobial and anti-inflammatory—highlights the diversity of pathways they can influence. mdpi.comnih.govdntb.gov.ua

A significant area of research is the development of indole-based tubulin inhibitors for cancer therapy. nih.govtandfonline.comnih.gov Tubulin is a critical protein involved in microtubule formation, which is essential for cell division. Compounds that disrupt microtubule dynamics can selectively kill rapidly dividing cancer cells. nih.govnih.gov The indole scaffold is a common feature in many natural and synthetic tubulin inhibitors. tandfonline.comtandfonline.comresearchgate.net By designing and synthesizing novel indole butylamine derivatives, researchers can explore the colchicine, vinca (B1221190) alkaloid, or other binding sites on tubulin, potentially leading to the discovery of new anticancer agents with improved efficacy or the ability to overcome drug resistance. tandfonline.com

Advanced Research Applications and Future Directions for Indole Butylamine Derivatives

The versatility of the indole butylamine scaffold positions it at the forefront of future drug discovery and chemical biology research. The potential to modify the core structure allows for the creation of large chemical libraries for screening against a wide array of biological targets.

Future research will likely focus on several key areas:

Targeted Cancer Therapeutics : Beyond tubulin, indole derivatives are being investigated as inhibitors of other key cancer targets like protein kinases and histone deacetylases. nih.gov Indole butylamine derivatives can be tailored to target specific oncogenic pathways, potentially leading to more personalized and effective cancer treatments. researchgate.netmdpi.com

Neurodegenerative Diseases : The indole nucleus is a common feature in compounds targeting central nervous system disorders. jpsbr.orgmdpi.com Given their proven utility in targeting serotonin and dopamine receptors, indole butylamine derivatives are promising candidates for developing novel treatments for diseases like Alzheimer's, Parkinson's, and depression. nih.govmdpi.com

Infectious Diseases : The indole scaffold is a key component of many compounds with antimicrobial and antiviral properties. nih.govnih.gov Future work could involve developing indole butylamine derivatives that inhibit microbial biofilm formation or interfere with viral replication, addressing the urgent need for new anti-infective agents. biosynth.com

Advanced Chemical Probes : The development of indole butylamine derivatives with photoreactive or fluorescent tags could create powerful tools for chemical biology. These probes would enable researchers to identify the binding partners of these molecules within cells, providing deeper insights into their mechanisms of action and uncovering new biological pathways.

By leveraging advanced synthetic methods and computational modeling, the exploration of indole butylamine derivatives will continue to expand the frontiers of medicinal chemistry and our understanding of fundamental biology. mdpi.compcbiochemres.com

Rational Design of New Chemical Entities for Specific Biological Targets

The indole nucleus, a core component of 4-(1H-indol-3-yl)butan-1-amine, is recognized in medicinal chemistry as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets, making it a valuable starting point for drug discovery. The structure of 4-(1H-indol-3-yl)butan-1-amine, featuring the indole ring system, a flexible butyl linker, and a terminal primary amine, presents multiple opportunities for chemical modification to develop new chemical entities (NCEs) with high affinity and selectivity for specific biological targets.

Rational drug design is a strategy that leverages the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that will bind to it and modulate its activity. nih.govepfl.ch This approach is a significant advancement over traditional trial-and-error methods of drug screening. For indoleamines, this process often involves computational techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies to predict how structural modifications will affect binding and biological activity. espublisher.com

The versatility of the 4-(1H-indol-3-yl)butan-1-amine scaffold allows for systematic modifications:

The Indole Ring: Substitutions can be made at various positions on the benzene (B151609) or pyrrole (B145914) portion of the indole ring. For instance, adding electron-withdrawing or electron-donating groups can alter the electronic properties of the ring, influencing its interaction with target proteins. nih.govyoutube.com

The Butyl Linker: The length and rigidity of the aliphatic chain can be modified. Shortening, lengthening, or introducing conformational constraints can optimize the orientation of the pharmacophoric groups within the target's binding site.

The Terminal Amine: The primary amine is a key pharmacophoric feature, often involved in crucial hydrogen bonding or salt bridge interactions with acidic residues (e.g., Aspartic acid) in a target's active site. This group can be modified to secondary or tertiary amines, or incorporated into larger heterocyclic structures to fine-tune basicity, lipophilicity, and selectivity. youtube.com

A primary example of a target class for indoleamine derivatives is the enzyme Indoleamine 2,3-dioxygenase (IDO1). nih.govacs.org IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway. nih.govwikipedia.org In the context of cancer, overexpression of IDO1 in tumor cells and antigen-presenting cells leads to a tryptophan-depleted microenvironment, which suppresses the activity of tumor-infiltrating T-lymphocytes and helps the tumor evade the immune system. nih.govwikipedia.org Therefore, inhibitors of IDO1 are actively being pursued as cancer immunotherapeutics.

Rational design strategies have been employed to develop potent and selective IDO1 inhibitors based on the indole scaffold. nih.govespublisher.comnih.gov These efforts focus on creating molecules that can effectively interact with the heme iron and surrounding amino acid residues in the IDO1 active site, displacing the natural substrate, tryptophan. The 4-(1H-indol-3-yl)butan-1-amine structure serves as a foundational model for designing such inhibitors, where modifications aim to enhance binding affinity and improve pharmacokinetic properties. espublisher.com

| Scaffold/Compound Class | Structural Features | Biological Target Example | Therapeutic Area |

|---|---|---|---|

| Indole-based IDO1 Inhibitors | Indole ring mimicking tryptophan, with modifications to the side chain to enhance binding to the enzyme's active site. | Indoleamine 2,3-dioxygenase 1 (IDO1) nih.govnih.gov | Oncology (Immunotherapy) |

| Bis-indole Derivatives | Two indole moieties linked together, often with substitutions on the indole rings and the linker. | HIV-1 Glycoprotein 41 (gp41) nih.gov | Antiviral (HIV) |

| Indole-Diketopiperazines | A fused ring system combining the indole structure with a diketopiperazine core. | Bacterial β-ketoacyl-ACP synthase (FabH) frontiersin.org | Antibacterial |

| 4-Indolyl-2-arylaminopyrimidines | An indole ring attached to a pyrimidine (B1678525) core, which is further substituted with an arylamino group. | Pro-inflammatory signaling pathways (e.g., kinases) nih.gov | Anti-inflammatory |

Integration of Multi-Omics Data in Indoleamine Research

To fully comprehend the biological significance and therapeutic potential of indoleamines like 4-(1H-indol-3-yl)butan-1-amine, researchers are increasingly moving beyond single-target investigations to a more holistic, systems-level approach. The integration of multi-omics data—which includes genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive framework for understanding the complex interplay between genes, proteins, metabolites, and the ultimate phenotype. nih.govnih.gov This approach is crucial for elucidating the complete mechanism of action of a compound, identifying biomarkers, and discovering novel therapeutic applications. frontiersin.orgpreprints.org

Genomics involves the study of an organism's complete set of DNA, including all of its genes. In indoleamine research, genomics can identify genes that encode for the enzymes involved in the synthesis and metabolism of these compounds (e.g., tryptophan hydroxylase, IDO1, aromatic L-amino acid decarboxylase) and the receptors they bind to. nih.govnih.gov Genome-wide association studies (GWAS) can further link genetic variations in these pathways to specific diseases or traits, suggesting potential therapeutic targets.

Transcriptomics analyzes the complete set of RNA transcripts in a cell or organism. By measuring gene expression levels (e.g., via RNA-sequencing), transcriptomics can reveal how cells or tissues respond to 4-(1H-indol-3-yl)butan-1-amine at the transcriptional level. For example, it can identify which genes are upregulated or downregulated upon exposure to the compound, providing insights into the signaling pathways being modulated. nih.gov

Proteomics is the large-scale study of proteins, their structures, and their functions. Using techniques like mass spectrometry, proteomics can identify the specific proteins that physically interact with 4-(1H-indol-3-yl)butan-1-amine or whose expression levels change in response to the compound. nih.govresearchgate.net This is essential for confirming biological targets and understanding off-target effects.

Metabolomics focuses on the comprehensive analysis of metabolites (small molecules) within a biological system. cabidigitallibrary.org In the context of indoleamine research, metabolomics can quantify the levels of 4-(1H-indol-3-yl)butan-1-amine and its downstream metabolites, such as those in the kynurenine pathway. nih.gov This provides a direct readout of the biochemical activity and physiological impact of the compound and the pathways it influences.

By integrating these multi-omics datasets, researchers can construct detailed models of the biological systems in which indoleamines operate. nih.govmdpi.com For instance, a study might combine genomic data identifying a mutation in the IDO1 gene with transcriptomic data showing altered expression of immune-related genes, proteomic data confirming changes in cytokine levels, and metabolomic data showing a shift in the tryptophan-kynurenine balance. This integrated approach provides a much richer and more dynamic understanding than any single 'omic' layer alone and is pivotal for advancing indoleamine research from basic science to clinical translation. nih.govbiocompare.com

| 'Omics' Field | Information Provided | Specific Application in Indoleamine Research |

|---|---|---|

| Genomics | DNA sequence, gene variants, and genetic predispositions. nih.gov | Identifying genes for indoleamine synthesis/metabolism (e.g., IDO1, TPH) and their association with diseases like depression or cancer. nih.gov |

| Transcriptomics | Gene expression levels (mRNA) in response to stimuli. nih.gov | Determining how cells and tissues alter gene expression (e.g., of cytokines, receptors) in response to treatment with an indoleamine. |

| Proteomics | Protein expression, post-translational modifications, and protein-protein interactions. nih.gov | Identifying the direct protein targets of a compound and quantifying changes in protein levels (e.g., inflammatory markers) following exposure. |

| Metabolomics | Levels of small molecule metabolites in cells, tissues, or fluids. cabidigitallibrary.org | Measuring the concentrations of tryptophan, kynurenine, and other metabolites to assess the activity of the IDO pathway and the compound's metabolic fate. nih.gov |

Q & A

Q. What are the common synthetic routes for preparing 4-(1H-indol-3-yl)butan-1-amine and its derivatives?

- Methodological Answer : A five-step synthesis starting from 4-(1H-indol-3-yl)butanoic acid involves converting the acid to 4-(1H-indol-3-yl)butan-1-ol via reduction (e.g., using LiAlH4), followed by mesylation or tosylation to form a reactive intermediate. Subsequent nucleophilic substitution with piperazine derivatives yields 4-[4-(1H-indol-3-yl)butyl]piperazine . Alternatively, Fe/HCl-mediated nitro-to-amine reduction and cyclization can be employed for indole-containing analogs . Key intermediates are characterized using <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry to confirm structural integrity .

Q. How is the purity and stability of 4-(1H-indol-3-yl)butan-1-amine verified in experimental settings?

- Methodological Answer : Purity is assessed via HPLC (>99%) or TLC, while stability studies under varying temperatures and pH conditions are conducted using UV-Vis spectroscopy. For derivatives, elemental analysis and high-resolution mass spectrometry (HRMS) ensure accurate molecular composition . Stability in biological matrices (e.g., plasma) is evaluated using LC-MS/MS to monitor degradation over time .

Advanced Research Questions

Q. How do structural modifications of 4-(1H-indol-3-yl)butan-1-amine influence its biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with substituents on the indole ring (e.g., halogenation at position 7) or alkyl chain elongation. Antiproliferative activity is tested in vitro against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50 values compared to parent compounds. For CNS-targeted derivatives, binding affinity to dopamine D2 or serotonin 5-HT1D receptors is measured using radioligand displacement assays . Computational docking studies (e.g., AutoDock Vina) further predict interactions with receptor binding pockets .

Q. What strategies resolve contradictions in yield and selectivity during multi-step synthesis?

- Methodological Answer : Yield discrepancies (e.g., 52% vs. 20% for two synthetic routes) are addressed by optimizing reaction conditions:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions .

- Catalyst screening : Transition metals (Pd/C, Fe) improve reduction efficiency in nitro-to-amine conversions .

- Temperature control : Lower temperatures reduce side reactions during cyclization steps .

Selectivity is monitored via <sup>1</sup>H NMR kinetics and GC-MS to identify byproducts, guiding iterative refinement .

Q. How is the mechanism of cyclization and aromatization in 4-(1H-indol-3-yl)butan-1-amine synthesis validated?

- Methodological Answer : Mechanistic studies employ isotopic labeling (e.g., <sup>15</sup>N or <sup>13</sup>C) to track bond formation during cyclization. Intermediate trapping (e.g., using quenching agents) followed by LC-MS analysis identifies transient species. Computational methods (DFT calculations) model energy barriers for key steps, such as the formation of quinoline derivatives from nitro precursors . Experimental outcomes are cross-referenced with literature reports on analogous indole systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.